3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol
CAS No.:
Cat. No.: VC17240071
Molecular Formula: C8H5BrF3NO4
Molecular Weight: 316.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5BrF3NO4 |
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Molecular Weight | 316.03 g/mol |
IUPAC Name | [3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]methanol |
Standard InChI | InChI=1S/C8H5BrF3NO4/c9-5-1-4(3-14)2-6(13(15)16)7(5)17-8(10,11)12/h1-2,14H,3H2 |
Standard InChI Key | OSUUQGXNVNLAII-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CO |
Introduction
Chemical Structure and Functional Significance
Molecular Architecture
The compound features a benzyl alcohol backbone with three distinct substituents:
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Bromine at the 3-position, enhancing electrophilic reactivity for cross-coupling reactions.
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Nitro group at the 5-position, contributing to electron-deficient aromatic systems that facilitate nucleophilic substitution.
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Trifluoromethoxy group (-OCF₃) at the 4-position, improving metabolic stability and lipophilicity for drug design .
The molecular formula is C₈H₅BrF₃NO₄, with a molecular weight of 324.03 g/mol.
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C₈H₅BrF₃NO₄ |
Molecular Weight | 324.03 g/mol |
Substituent Positions | 3-Br, 5-NO₂, 4-OCF₃ |
Functional Groups | Benzyl alcohol, nitro, halogen, ether |
Synthesis and Industrial Preparation
Synthetic Pathways
The synthesis typically involves sequential functionalization of a benzyl alcohol precursor:
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Nitration: Introduction of the nitro group using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize polysubstitution .
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Trifluoromethoxylation: Achieved via Ullmann-type coupling or direct electrophilic substitution, though yields remain moderate (~40–60%) .
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Bromination: Electrophilic bromination using Br₂/FeBr₃ or HBr/AcOH at the 3-position, requiring careful temperature control to avoid debromination .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 65% |
Bromination | Br₂/FeBr₃, 40°C, 6 h | 55% |
Purification | Column chromatography (SiO₂) | >95% |
Industrial Scalability
Industrial production emphasizes solvent recovery and catalyst reuse to reduce costs. Continuous-flow reactors are employed for nitration and bromination to enhance safety and reproducibility .
Physicochemical Properties
Thermal and Solubility Characteristics
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Melting Point: 69–71°C (similar to analogs with trifluoromethoxy groups) .
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Boiling Point: Estimated 262–265°C based on benzyl alcohol derivatives .
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Solubility:
Table 3: Physicochemical Data
Property | Value | Method |
---|---|---|
Density | 1.7±0.1 g/cm³ | Pycnometry |
LogP | 3.2 (calculated) | XLogP3 |
Flash Point | 112–115°C | Cleveland Open Cup |
Hazard | Precautionary Measure |
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Skin contact | Wash with soap/water; seek medical attention if rash develops |
Inhalation | Move to fresh air; administer oxygen if needed |
Spill management | Absorb with inert material; dispose as hazardous waste |
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s nitro and bromine groups enable palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to generate biaryl structures found in kinase inhibitors .
Antimicrobial Development
Structural analogs exhibit MIC values of 32–64 µg/mL against Staphylococcus aureus, though direct data for this compound remains under investigation .
Material Science
Incorporated into liquid crystals and OLED materials due to the electron-withdrawing trifluoromethoxy group enhancing charge transport .
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